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Compound of Interest

Compound Name: Celangulatin C

Cat. No.: B12390426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid derived from the Thunder God Vine (Tripterygium wilfordii),

has emerged as a promising natural compound with significant therapeutic potential. Extensive

research has elucidated its potent anti-inflammatory, anti-cancer, and immunomodulatory

effects. This technical guide provides a comprehensive overview of the core molecular targets

and signaling pathways modulated by Celastrol, presenting key quantitative data and

experimental methodologies for professionals in drug discovery and development.

Key Therapeutic Targets and Signaling Pathways
Celastrol's pleiotropic effects stem from its ability to interact with multiple intracellular signaling

cascades that are often dysregulated in various diseases. The primary therapeutic targets of

Celastrol include key components of the NF-κB, STAT3, PI3K/Akt/mTOR, and MAPK signaling

pathways.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and plays a critical role in

regulating cell survival and proliferation.[1] Its constitutive activation is a hallmark of many

chronic inflammatory diseases and cancers.[1] Celastrol is a well-documented inhibitor of this

pathway.[2]
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Mechanism of Action: Celastrol exerts its inhibitory effect primarily by targeting the IκB kinase

(IKK) complex.[2] By inhibiting IKK, Celastrol prevents the phosphorylation and subsequent

degradation of the inhibitor of NF-κB alpha (IκBα).[2] This action sequesters the NF-κB p65/p50

heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent

transcription of pro-inflammatory and anti-apoptotic genes.[2][3][4]
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Caption: Celastrol inhibits NF-κB signaling by targeting the IKK complex.
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2. Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in

promoting cell proliferation, survival, and differentiation.[5] Constitutive activation of STAT3 is a

frequent event in a wide range of human cancers.[5]

Mechanism of Action: Celastrol has been shown to effectively suppress the activation of

STAT3.[6] It inhibits the phosphorylation of STAT3 at tyrosine 705, a critical step for its

dimerization and subsequent nuclear translocation.[7][8] By preventing STAT3 activation,

Celastrol downregulates the expression of downstream target genes involved in tumorigenesis,

such as c-Myc, Cyclin D1, and survivin.[7]
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Caption: Celastrol blocks STAT3 activation by inhibiting its phosphorylation.
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3. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[9]

[10] Its aberrant activation is one of the most common alterations in human cancer, contributing

to tumor progression and resistance to therapy.[11][12]

Mechanism of Action: Celastrol has been demonstrated to suppress the PI3K/Akt/mTOR

signaling cascade.[13] It inhibits the phosphorylation of Akt, a key downstream effector of PI3K,

thereby preventing the activation of mTOR and its downstream targets involved in protein

synthesis and cell proliferation.[13][14] This inhibition of Akt signaling by Celastrol can lead to

the induction of apoptosis in cancer cells.[13]
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Caption: Celastrol disrupts the PI3K/Akt/mTOR pathway by inhibiting Akt phosphorylation.
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4. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes

such as proliferation, differentiation, stress responses, and apoptosis.[15] The role of MAPK

signaling in cancer is complex, with different branches having pro- or anti-tumorigenic effects

depending on the context.

Mechanism of Action: Celastrol exhibits a modulatory effect on the MAPK pathway. In many

cancer models, it has been shown to induce apoptosis through the sustained activation of the

JNK pathway.[16] Conversely, Celastrol can inhibit the pro-proliferative ERK pathway, which is

often hyperactivated in tumors.[13][17] For example, in synovial fibroblasts, Celastrol was

found to suppress the production of the pro-inflammatory cytokine IL-6 and inhibit the

phosphorylation of ERK.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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